857678-38-7
Description
Overview of Flagellin (B1172586) as a Pathogen-Associated Molecular Pattern (PAMP)
Bacterial flagellin is the primary protein component of the flagellum, a whip-like appendage that facilitates bacterial motility. mpg.delibretexts.org Beyond its role in locomotion, flagellin is a potent activator of the innate immune system. plos.org It is recognized as a Pathogen-Associated Molecular Pattern (PAMP), a class of molecules that are conserved among various microbes but are absent in the host organism. libretexts.orgwikipedia.org This recognition allows the host's immune system to detect the presence of invading pathogens and initiate a defensive response. wikipedia.org
The immune system utilizes germline-encoded Pattern Recognition Receptors (PRRs) to detect PAMPs. nih.gov Flagellin is uniquely detected by two distinct classes of PRRs: Toll-like receptor 5 (TLR5) on the cell surface and neuronal apoptosis inhibitory protein (NAIP) in the cytosol. nih.gov TLR5 recognizes a conserved domain of extracellular flagellin, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govplos.org Intracellular flagellin is detected by NAIP5 and NAIP6, which promotes the assembly of the NLRC4 inflammasome, leading to inflammation and a form of programmed cell death called pyroptosis in infected cells. nih.gov This dual recognition system ensures a robust immune response to flagellated bacteria. nih.gov
Role of Salmonella paratyphi A Flagellin in Host-Pathogen Interactions
Salmonella enterica serovar Paratyphi A is a human-restricted pathogen and a causative agent of enteric (paratyphoid) fever, a systemic and life-threatening illness. plos.orgnih.gov While genomic analyses have shown that S. Paratyphi A has a reduced number of functional genes related to motility compared to other Salmonella serovars like S. Typhimurium, its flagellin (FliC) remains a critical component in the host-pathogen interaction. nih.govasm.org
Flagella are required for host cell invasion by S. Paratyphi A. asm.org The interaction between Salmonella PAMPs, including flagellin and lipopolysaccharide (LPS), and host PRRs like TLR5 and TLR4, is a crucial first step in the immune response to infection. plos.org This recognition triggers the production of inflammatory cytokines and the recruitment of immune cells such as neutrophils and macrophages to the site of infection. plos.org Interestingly, studies suggest a regulatory link in S. Paratyphi A where the absence of flagellin can paradoxically increase the expression of genes within Salmonella Pathogenicity Island 1 (SPI-1), which encodes a secretion system essential for invading host cells. nih.govasm.org
Contextualization of FliC, Serotype a (427-441) as a Key Epitope in Immunological Research
The chemical compound with CAS number 857678-38-7 is the synthetic peptide corresponding to amino acids 427-441 of the FliC protein from S. paratyphi A. genscript.comtargetmol.commedchemexpress.com This specific fragment, known as FliC (427-441), has been identified as a dominant and immunogenic epitope, particularly for recognition by the adaptive immune system. plos.orggenscript.comwatsonbio.com
Epitopes are the specific parts of an antigen that are recognized by immune cells, such as T cells. The FliC (427-441) peptide is a well-defined MHC class-II epitope, meaning it is presented by antigen-presenting cells to activate CD4+ T cells. nih.gov These CD4+ T cells, often called "helper" T cells, play a central role in orchestrating the adaptive immune response, including the activation of B cells to produce antibodies and the enhancement of pathogen-killing functions of other immune cells. nih.gov
The significance of the FliC (427-441) epitope is underscored by its use in immunological research. It serves as a vital tool for studying T cell responses to Salmonella infection in preclinical models. nih.govnih.gov For instance, TCR transgenic mice (SM1) have been developed to have a large population of CD4+ T cells that are specifically reactive to the FliC (427-441) epitope, providing a powerful system for tracking and understanding the dynamics of an antigen-specific immune response during infection. nih.govnih.gov Research using this peptide has been instrumental in evaluating vaccine efficacy and in dissecting the mechanisms of immune protection against Salmonella. aai.orgfrontiersin.org
Data Tables
Table 1: Properties of Compound this compound
| Property | Value |
| CAS Number | This compound |
| Name | FliC, Serotype a (427-441), S. paratyphi A |
| Description | A 15-amino acid peptide fragment of the FliC protein. genscript.commedchemexpress.com |
| Molecular Formula | C70H115N21O19 |
| Amino Acid Sequence | VQNRFNSAITNLGNT (Val-Gln-Asn-Arg-Phe-Asn-Ser-Ala-Ile-Thr-Asn-Leu-Gly-Asn-Thr) medchemexpress.com |
| Immunological Role | Dominant CD4+ T cell epitope. genscript.comwatsonbio.comnih.gov |
Properties
CAS No. |
857678-38-7 |
|---|---|
Molecular Formula |
C₆₉H₁₁₃N₂₃O₂₄ |
Molecular Weight |
1648.78 |
sequence |
One Letter Code: VQNRFNSAITNLGNT |
Origin of Product |
United States |
Peptide Synthesis and Purification Methodologies for Research Applications
Solid-Phase Peptide Synthesis (SPPS) Strategies
The synthesis of lixisenatide (B344497) for research applications is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). gyrosproteintechnologies.comgoogle.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. beilstein-journals.org The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common approach for synthesizing peptides like lixisenatide. google.comresearchgate.netnih.gov
In this orthogonal strategy, the temporary Nα-Fmoc protecting group is removed at each cycle with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.comuci.edu The permanent side-chain protecting groups (e.g., Boc, tBu, Trt) and the acid-labile linker to the resin remain intact until the final cleavage step. beilstein-journals.orgresearchgate.net
The selection of the solid support is crucial. For a C-terminal amide, as in lixisenatide, a Rink Amide resin is often employed. uci.edu Studies have shown that PEG (polyethylene glycol)-based resins, such as Rink Amide ChemMatrix®, can improve crude purity in the synthesis of long peptides like GLP-1 agonists. gyrosproteintechnologies.com
Each amino acid coupling step requires an activation agent to form a reactive species that will readily form a peptide bond. nih.gov Common coupling reagents used in the synthesis of GLP-1 analogues include aminium-based compounds like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). gyrosproteintechnologies.com To ensure the reaction goes to completion, an excess of the protected amino acid and coupling reagent is used. researchgate.net
Upon completion of the chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) mixed with scavengers. google.comrsc.org Scavengers, such as water, triisopropylsilane (B1312306) (TIPS), and dithiothreitol (B142953) (DTT) or ethanedithiol (EDT), are essential to trap the highly reactive carbocations generated from the cleavage of protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine. gyrosproteintechnologies.com The crude peptide is then precipitated from the cleavage mixture using a cold organic solvent, such as diethyl ether. google.com
| Parameter | Description | Common Reagents/Conditions |
| Synthesis Strategy | Orthogonal protection scheme. | Fmoc/tBu |
| Solid Support (Resin) | Insoluble polymer for C-terminal amide. | Rink Amide type (e.g., ChemMatrix®) |
| Nα-Protection | Temporary protecting group for the amine. | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Agent | Base to remove the Fmoc group. | 20% Piperidine in DMF |
| Side-Chain Protection | Permanent, acid-labile protecting groups. | Boc, tBu, Trt, Pbf |
| Coupling Reagents | Activate the incoming amino acid. | HCTU, COMU, HBTU |
| Cleavage Cocktail | Strong acid to cleave peptide from resin and remove side-chain protection. | TFA / Scavengers (e.g., H₂O, TIPS, EDT) |
Solution-Phase Peptide Synthesis Approaches
While SPPS is the dominant method for producing research peptides, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, represents an alternative approach. nih.gov In LPPS, the peptide is synthesized while freely dissolved in a solvent, without being attached to a solid support. beilstein-journals.org This method was historically used for all peptide synthesis before the advent of SPPS. beilstein-journals.org
For long peptides like lixisenatide, a full-length solution-phase synthesis is generally impractical due to the difficulty in purifying intermediates after each step. However, a hybrid approach, combining SPPS and solution-phase techniques, is a viable strategy, particularly for large-scale manufacturing. gyrosproteintechnologies.comacs.org In this hybrid method, smaller peptide fragments are synthesized independently using SPPS. These fragments are then purified and coupled together in solution, a process known as fragment condensation. gyrosproteintechnologies.comacs.org This can help to reduce the accumulation of impurities that can occur during a single, very long SPPS run. gyrosproteintechnologies.com
Chromatographic Purification Techniques for Research-Grade Peptides
The crude peptide obtained after synthesis and cleavage is a complex mixture containing the target peptide along with various impurities, such as truncated or deletion sequences. americanpeptidesociety.orgshimadzu.com Therefore, a robust purification step is essential to obtain research-grade material.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification. americanpeptidesociety.orgmdpi.comamericanpeptidesociety.org This technique separates peptides based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column packed with a hydrophobic stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains). americanpeptidesociety.org A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous mobile phase is used to elute the peptides. americanpeptidesociety.orgscispace.com More hydrophobic peptides interact more strongly with the stationary phase and thus elute at higher acetonitrile (B52724) concentrations. americanpeptidesociety.org
Trifluoroacetic acid (TFA) is a common ion-pairing agent added to the mobile phase at a low concentration (e.g., 0.1%). mdpi.com It helps to sharpen peaks and improve separation by forming ion pairs with charged residues on the peptide. For some applications, it may be necessary to exchange the TFA counterion for another, such as acetate (B1210297) or hydrochloride, which can be achieved using techniques like solid-phase extraction (SPE) or a modified HPLC protocol. mdpi.com
Other chromatographic techniques can be used as complementary steps if needed. These include:
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. americanpeptidesociety.orgwaters.com
Size-Exclusion Chromatography (SEC): Separates peptides based on their size and can be useful for removing aggregates. americanpeptidesociety.orgwaters.com
| Technique | Principle of Separation | Common Application for Lixisenatide |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Primary purification method for crude peptide. |
| Ion-Exchange Chromatography (IEX) | Net Charge | Orthogonal purification step, if required. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of aggregates or buffer exchange. |
Analytical Verification of Peptide Identity and Purity for Research Use
To ensure the quality of a synthetic peptide for research, its identity and purity must be rigorously verified using a combination of analytical methods. taylorfrancis.com
Mass Spectrometry (MS) is indispensable for confirming the molecular identity of the synthesized peptide. springernature.comnih.gov It provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. springernature.com Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. shimadzu.com Liquid Chromatography-Mass Spectrometry (LC-MS), which couples an HPLC system to a mass spectrometer, is particularly powerful as it can simultaneously provide purity and mass information for the components of a mixture. thermofisher.commdpi.comresearchgate.net
Analytical High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final peptide product. taylorfrancis.comthermofisher.com A sample is analyzed by RP-HPLC, and the purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks detected (usually by UV absorbance at 214-220 nm). thermofisher.com
Amino Acid Analysis (AAA) is a method used to confirm the amino acid composition and quantity of a peptide. biosyn.com The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified. creative-proteomics.comnih.gov This technique verifies that the correct amino acids are present in the correct ratios, providing further confirmation of the peptide's identity. biosyn.com
Molecular Mechanisms of Immune Recognition and Signaling
Interaction Dynamics with Toll-like Receptor 5 (TLR5)
The recognition of bacterial flagellin (B1172586) by the innate immune system is primarily mediated by Toll-like Receptor 5 (TLR5), a pattern recognition receptor (PRR) expressed on the surface of various immune cells. plos.orgnih.gov While the specific peptide fragment 427-441 is not the primary binding site for TLR5, it resides within the C-terminal region of the D1/D0 domain of FliC, which is crucial for the receptor's activation. The interaction is understood through studies of the full-length flagellin protein.
Ligand-Receptor Binding Kinetics and Affinity Studies
The interaction between flagellin and TLR5 is a high-affinity event. Studies using Surface Plasmon Resonance (SPR) have quantified the binding kinetics of Salmonella typhimurium FliC (a close homolog to S. paratyphi A FliC) with human TLR5 constructs. While specific kinetic data for the 427-441 peptide fragment are not available, the data for the full-length protein and its domains provide insight into the interaction.
Recent studies have shown that flagellin from Salmonella enterica serovar Typhimurium (StFliC) binds to a truncated human TLR5 construct (TLR5N14) with a dissociation constant (KD) in the nanomolar range, indicating a strong binding affinity. biorxiv.org One study reported a KD of 16.26 nM for this interaction. biorxiv.org The binding is primarily mediated by the D1 domain of flagellin, but the D0 domain, which contains the C-terminus of the protein, is also necessary for robust TLR5 signaling. nih.govmdpi.combiorxiv.org It has been proposed that the D0 domain contains an allosteric binding site that enhances signaling by allowing flagellin to interact with pre-formed TLR5 dimers on the cell surface. biorxiv.org
Interactive Table: Binding Affinity of Salmonella Flagellin to Human TLR5
| Ligand | Receptor | Method | Dissociation Constant (KD) | Source |
|---|---|---|---|---|
| S. typhimurium FliC (StFliC) | hTLR5N14 | SPR | 16.26 nM | biorxiv.org |
| StFliC PIM1 | hTLR5N14 | SPR | 585.1 nM | biorxiv.org |
| StFliC ΔD02 | hTLR5N14 | SPR | ~16 nM (not significantly different from WT) | biorxiv.org |
1Primary Interface Mutant with reduced binding and stimulatory activity. biorxiv.org 2Mutant lacking the D0 domain. biorxiv.org
Conformational Changes Upon Receptor Engagement
The binding of a flagellin monomer to TLR5 induces significant conformational changes in the receptor, leading to its activation. The process involves the formation of a stable 2:2 stoichiometric complex, where two TLR5 molecules interact with two flagellin molecules. pnas.org This dimerization brings the intracellular Toll-interleukin 1 receptor (TIR) domains of the TLR5 molecules into close proximity, which is a prerequisite for initiating downstream signaling. pnas.org
Activation of NAIP/NLRC4 Inflammasome Pathways
In addition to surface recognition by TLR5, flagellin that reaches the host cell cytosol is detected by a different set of PRRs: the NAIP (NLR family, apoptosis inhibitory protein) family, which subsequently activates NLRC4 (NLR family, CARD-containing 4) to form an inflammasome complex. frontiersin.org The C-terminal region of flagellin is the critical determinant for this interaction. nih.gov
Assembly and Activation of Inflammasome Complexes
The activation of the NAIP5/NLRC4 inflammasome by flagellin is a highly specific process initiated by the direct binding of flagellin to NAIP5 (in mice). nih.govresearchgate.net This interaction is described by a "trap and lock" mechanism. nih.gov
Trapping: The C-terminal D0 domain of FliC (FliC-D0C) is first captured by a hydrophobic pocket within the NAIP5 protein. nih.gov
Locking: This initial binding induces a conformational change in NAIP5, allowing its C-terminal tail and an insertion domain (ID) to "lock" the FliC-D0C into the binding site. The N-terminal part of the FliC D0 domain (FliC-D0N) further stabilizes this complex by inserting into a loop of the NAIP5 ID. nih.gov
NLRC4 Activation: The binding and locking of flagellin triggers a significant conformational change in NAIP5, transforming it from an inactive, open state to an active state. nih.govresearchgate.net This activated NAIP5 then serves as a seed to recruit and activate the NLRC4 protein. nih.govnih.gov
Inflammasome Assembly: Activated NLRC4 molecules oligomerize into a large, wheel-like structure. This complex, known as the NAIP5/NLRC4 inflammasome, is the platform for activating downstream effector molecules. frontiersin.orgnih.gov
While the 427-441 peptide itself has not been shown to be sufficient to trigger this entire cascade, its location within the crucial C-terminal domain of FliC places it in the region responsible for initiating NAIP5 activation. nih.gov
Caspase-1 Activation and Downstream Signaling
The assembled NAIP/NLRC4 inflammasome functions as a scaffold for the activation of Caspase-1. frontiersin.orgplos.org
Recruitment: Pro-caspase-1, the inactive zymogen form of the enzyme, is recruited to the inflammasome complex through homotypic interactions between its caspase activation and recruitment domain (CARD) and the CARD domain of NLRC4. frontiersin.org
Activation: The high local concentration of pro-caspase-1 molecules on the inflammasome scaffold facilitates their proximity-induced autoproteolysis. biorxiv.org This cleavage generates the active form of Caspase-1, which is a heterotetramer composed of two p20 and two p10 subunits. researchgate.net
Downstream Effects: Active Caspase-1 is a protease with several key substrates:
Gasdermin D (GSDMD): Caspase-1 cleaves GSDMD, releasing its N-terminal fragment. This fragment oligomerizes and inserts into the host cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death called pyroptosis. nih.gov
Pro-inflammatory Cytokines: Caspase-1 cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, active forms, which are then released from the cell to propagate the inflammatory response. nih.gov
Intracellular Signaling Cascades Triggered by FliC, Serotype a (427-441)
While the full-length flagellin protein triggers innate signaling through TLR5 and NAIP/NLRC4, the peptide fragment 427-441 is primarily recognized by the adaptive immune system as a dominant CD4+ T-cell epitope. plos.orgaai.orgplos.org Its signaling cascade is initiated upon recognition by the T-cell receptor (TCR) on specific T-helper cells.
The process begins when an antigen-presenting cell (APC), such as a dendritic cell, internalizes the flagellin protein. Inside the APC, flagellin is processed into smaller peptides. The 427-441 fragment is then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface. aai.orgresearchgate.net
A CD4+ T-cell with a complementary TCR can then recognize and bind to the FliC (427-441)-MHC II complex. This binding event initiates a complex intracellular signaling cascade within the T-cell: slideshare.netwikipedia.org
Initial Phosphorylation: TCR engagement activates the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex associated with the TCR. wikipedia.org
ZAP-70 Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. slideshare.net
LAT Scaffolding: Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). wikipedia.org Phosphorylated LAT acts as a scaffold, recruiting a host of other signaling molecules to form a large signaling complex.
Downstream Pathways: The formation of the LAT signalosome activates multiple downstream pathways, including:
Calcium Flux: Activation of phospholipase C-gamma (PLC-γ) leads to the production of inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores.
Ras-MAPK Pathway: Recruitment of Grb2 and Sos activates the Ras-MAPK cascade, leading to the activation of transcription factors like AP-1. wikipedia.org
NF-κB Activation: Protein kinase C-theta (PKC-θ) activation leads to the activation of the NF-κB transcription factor.
T-Cell Effector Function: The culmination of these signaling events is the activation of transcription factors (e.g., NFAT, AP-1, NF-κB) that drive gene expression, leading to T-cell proliferation, differentiation, and the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which orchestrate the adaptive immune response against the pathogen. aai.orgnih.gov
Interactive Table: Key Proteins in FliC (427-441) T-Cell Signaling
| Protein | Class/Family | Role in Signaling Cascade | Source |
|---|---|---|---|
| TCR | Receptor | Recognizes peptide-MHC II complex | slideshare.net |
| Lck | Src-family kinase | Initial phosphorylation of CD3 ITAMs | wikipedia.org |
| ZAP-70 | Syk-family kinase | Binds phosphorylated ITAMs and phosphorylates LAT | slideshare.net |
| LAT | Adaptor protein | Forms a scaffold for downstream signaling molecules | wikipedia.org |
| PLC-γ | Enzyme (Phospholipase) | Generates second messengers leading to calcium flux | wikipedia.org |
NF-κB Pathway Modulation
Resiquimod is a well-documented activator of the NF-κB pathway. nih.govaai.org Upon binding to TLR7 and/or TLR8, Resiquimod initiates the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein. invivogen.commiltenyibiotec.com This event leads to the formation of a larger signaling complex, which in turn activates a series of downstream kinases. This cascade ultimately converges on the inhibitor of NF-κB (IκB) kinase (IKK) complex.
The activated IKK complex phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB transcription factor, which typically exists as a p50/p65 heterodimer. This allows the now-active NF-κB to translocate from the cytoplasm into the nucleus. aai.org Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. selleckchem.comaai.org
Research has demonstrated the critical role of this pathway in the action of Resiquimod. Studies in B lymphocytes have shown that Resiquimod-mediated antibody secretion is dependent on NF-κB activation. aai.org Furthermore, experiments using luciferase reporter assays have confirmed that Resiquimod significantly enhances NF-κB activity. nih.gov This effect was shown to be dependent on the TLR7/8-MyD88 axis, as the use of inhibitors for endosomal acidification (chloroquine) or MyD88 (Pepinh-MYD) reduced the Resiquimod-induced NF-κB activation. nih.gov In some cells, Resiquimod can also induce the noncanonical NF-κB pathway, which involves the cleavage of p100 to p52 and the nuclear translocation of p52/RelB complexes. nih.gov
Table 1: Effect of Resiquimod (R848) on NF-κB Activation This table summarizes experimental findings on the activation of the NF-κB pathway by Resiquimod.
| Cell Type/System | Experimental Observation | Key Finding | Reference |
|---|---|---|---|
| Golden Pompano Spleen (GPS) Cells | R848 stimulation led to a 4.9-fold increase in NF-κB luciferase reporter activity. | R848 is a potent activator of the NF-κB pathway. | nih.gov |
| Human Plasmacytoid Dendritic Cells (pDCs) | TLR7 activation with R848 induced nuclear translocation of the p50 subunit of NF-κB. | R848 activates the canonical NF-κB pathway in pDCs. | nih.gov |
| Murine B-cell Lymphoma (CH12.LX) | R848-induced antibody secretion was blocked by an inducible mutant of IκBα. | NF-κB activation is necessary for R848-mediated B cell differentiation. | aai.org |
| Bone Marrow-Derived Macrophages (BMDMs) | R848 induced the phosphorylation of the p65 subunit of NF-κB. | R848 activates the NF-κB pathway in macrophages. | frontiersin.org |
MAPK Signaling Pathway Regulation
In addition to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical mediators of the cellular response to Resiquimod. nih.gov The MAPK family includes three major, highly conserved kinase cascades: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. creative-diagnostics.comgenome.jp These pathways play a pivotal role in translating extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and survival. creative-diagnostics.comebi.ac.uk
Activation of TLR7/8 by Resiquimod leads to the phosphorylation and activation of all three major MAPK pathways. aai.orgfrontiersin.org The signaling cascade, initiated by the TLR/MyD88 complex, involves upstream kinases that phosphorylate and activate MAPKKs (e.g., MEK1/2, MKK3/6, MKK4/7), which in turn phosphorylate and activate the MAPKs (ERK, p38, JNK). genome.jp
Studies have shown that in various immune cells, including B cells and microglia, Resiquimod stimulates the phosphorylation of ERK1/2, p38, and JNK. aai.orgnih.govaai.org The activation of these kinases is essential for the production of certain cytokines. For instance, in B cells, the production of IL-6 in response to TLR7 stimulation is dependent on pathways downstream of MAPKs. aai.org Research in avian macrophage cell lines has indicated that the R848-induced expression of IL-1β and IL-6 can be impaired by inhibiting the MEK1/2 (ERK pathway), p38, or JNK pathways. plos.org The regulation is complex, as the relative importance of each MAPK pathway can differ depending on the specific cellular response being measured. nih.govplos.org For example, in microglial cells, JNK was found to mediate TNF protein induction by Resiquimod. nih.gov
Table 2: Impact of Resiquimod (R848) on MAPK Pathway Phosphorylation This table presents data from studies investigating the phosphorylation of key MAPK proteins following stimulation with Resiquimod.
| Cell Type | Protein Assayed | Observation | Implication | Reference |
|---|---|---|---|---|
| Murine B Cells | p38, ERK1/2 | R848 stimulation markedly increased the phosphorylation of p38 and ERK1/2. | R848 strongly activates the p38 and ERK pathways in B cells. | aai.org |
| Murine B-cell Lymphoma (CH12.LX) | JNK, p38 | R848 stimulated the activation of both JNK and p38 kinases. | R848 activates stress-activated protein kinases as part of its signaling mechanism. | aai.org |
| Bone Marrow-Derived Macrophages (BMDMs) | p38, ERK, JNK | R848 induced the phosphorylation of p38, Erk, and JNK. | R848 broadly activates all three major MAPK pathways in macrophages. | frontiersin.org |
| SimA9 Mouse Microglial Cells | ERK, JNK, p38 | R848 resulted in marked activation of ERK, JNK, and p38 MAP kinases. | MAPK pathways are key contributors to the microglial response to R848. | nih.gov |
Cellular Immunological Responses to Flic, Serotype a 427 441
Induction of Pro-inflammatory Cytokine and Chemokine Production
The flagellin (B1172586) protein (FliC), from which the 427-441 peptide is derived, is a potent activator of the innate immune system, largely through its interaction with Toll-like receptor 5 (TLR5). plos.org This interaction triggers a cascade of signaling events that result in the production of a wide array of pro-inflammatory cytokines and chemokines. researchgate.net These molecules are crucial for orchestrating the initial defense against the pathogen by recruiting and activating various immune cells.
Research on the full-FliC protein has demonstrated the induction of several key inflammatory mediators. While specific quantitative data for the FliC (427-441) peptide alone is limited, its function as a primary T-cell epitope implies a significant role in the subsequent cytokine storm characteristic of an anti-Salmonella immune response.
Monocyte/Macrophage Activation
Monocytes and macrophages are critical players in the innate immune response to Salmonella. Upon encountering flagellin, these cells become activated, a process that involves the upregulation of co-stimulatory molecules and the secretion of pro-inflammatory cytokines. researchgate.net Studies have shown that Salmonella-infected macrophages can process and present FliC epitopes, including the 427-441 region, to CD4+ T cells. nih.gov This antigen presentation is a critical link between the innate and adaptive immune responses. The activation of macrophages by flagellin can also lead to the production of cytokines such as TNF-α, IL-1β, and IL-6. researchgate.netnih.gov
Transcriptome sequencing of macrophages stimulated with Salmonella flagellin revealed a significant upregulation of genes associated with immune and inflammatory responses. researchgate.net
Table 1: Key Cytokines and Chemokines Upregulated in Macrophages by Salmonella Flagellin
| Cytokine/Chemokine | Function | Reference |
|---|---|---|
| IL-6 | Pro-inflammatory cytokine, involved in acute phase response | researchgate.net |
| TNF-α | Pro-inflammatory cytokine, central to inflammation | researchgate.netasm.org |
| IL-1β | Potent pro-inflammatory cytokine | researchgate.netnih.gov |
| CXCL2 | Chemokine, chemoattractant for neutrophils | researchgate.net |
| CXCL10 | Chemokine, chemoattractant for T cells, NK cells, monocytes | researchgate.net |
| CCL2 | Chemokine (MCP-1), recruits monocytes, memory T cells, and dendritic cells | researchgate.net |
Dendritic Cell Maturation and Antigen Presentation Capacity
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and are essential for initiating the adaptive immune response. nih.gov Flagellin serves as a maturation signal for DCs, leading to the upregulation of surface molecules required for T-cell activation, such as MHC class II and co-stimulatory molecules like CD80 and CD86. nih.govnih.gov Mature DCs then migrate to lymph nodes to present the processed antigen to naive T cells. asm.org
Salmonella-infected dendritic cells have been shown to effectively process and present FliC epitopes to stimulate the proliferation of epitope-specific CD4+ T cells and induce the production of IFN-γ. nih.gov However, some research suggests that live virulent Salmonella can impair DC maturation and cytokine production as an immune evasion strategy. nih.gov
Modulation of Adaptive Immune Cell Responses
The FliC (427-441) peptide is a well-documented target of the adaptive immune system, playing a crucial role in shaping the nature and magnitude of the T-cell and B-cell responses during Salmonella infection.
T-Cell Activation and Differentiation in Preclinical Models
The FliC (427-441) peptide is a known I-A^b^-restricted epitope in C57BL/6 mice, meaning it is presented by the MHC class II molecule I-A^b^ to CD4+ T cells. researchgate.netescholarship.org This interaction is a critical step in the activation of CD4+ T cells. Studies using T-cell receptor (TCR) transgenic mice (SM1) specific for the FliC (427-441) epitope have demonstrated that this peptide is a major target of the CD4+ T-cell response during Salmonella infection.
Upon activation by this peptide, CD4+ T cells proliferate and differentiate into effector T cells. The primary response is characterized by a Th1 phenotype, with the production of IFN-γ being a hallmark. researchgate.netnih.gov IFN-γ is essential for activating macrophages to kill intracellular bacteria. nih.gov Some studies also indicate that FliC can induce a Th17 response, particularly in mucosal tissues, which is characterized by the production of IL-17. nih.gov
Research has shown that CD4+ T cells specific for the FliC (427-441) epitope can be polyfunctional, meaning a single T cell can produce multiple cytokines simultaneously, such as IFN-γ, TNF-α, and IL-2. This polyfunctionality is often correlated with a more effective and protective immune response.
Table 2: T-Cell Responses to FliC (427-441) in Preclinical Models
| T-Cell Response | Key Findings | Reference |
|---|---|---|
| Activation | Proliferation of FliC (427-441)-specific CD4+ T cells. | researchgate.net |
| Differentiation | Primarily Th1 (IFN-γ), with some evidence of Th17 (IL-17) differentiation. | researchgate.netnih.gov |
| Cytokine Production | IFN-γ, TNF-α, IL-2. |
Interestingly, one study found that while immunization with the FliC (427-441) peptide elicited a T-cell response, it did not provide protection against a lethal Salmonella challenge, whereas another epitope from a different Salmonella protein did. This highlights the complexity of designing effective subunit vaccines and suggests that the context of antigen presentation and the specific effector functions induced are critical for protection.
B-Cell Responses and Antibody Generation in Research Settings
B cells play a crucial role in the adaptive immune response to Salmonella through the production of antibodies. Flagellin is a known B-cell antigen, and immunization with the purified FliC protein can elicit a strong antibody response. asm.org These antibodies can contribute to immunity by neutralizing bacterial motility, opsonizing bacteria for phagocytosis, and activating the complement system.
While the FliC (427-441) peptide is primarily recognized as a T-cell epitope, the help provided by CD4+ T cells activated by this peptide is essential for B-cell responses against the entire FliC protein. T follicular helper (Tfh) cells, a subset of CD4+ T cells, are specialized in providing help to B cells in germinal centers, leading to affinity maturation, class switching, and the generation of long-lived plasma cells and memory B cells. plos.org The activation of FliC (427-441)-specific Tfh cells would therefore be a critical step in the generation of a high-affinity, long-lasting antibody response to Salmonella flagellin.
Impact on Antigen-Presenting Cell Functionality
The interaction of the FliC protein and its epitopes, such as the 427-441 peptide, has a profound impact on the functionality of antigen-presenting cells (APCs). As mentioned, FliC is a potent activator of macrophages and dendritic cells. researchgate.netnih.gov This activation not only leads to the production of inflammatory cytokines but also enhances the antigen presentation capabilities of these cells.
Activated APCs upregulate MHC class II and co-stimulatory molecules (CD80, CD86), which are necessary for the effective priming of naive T cells. nih.gov The presentation of the FliC (427-441) peptide by these activated APCs ensures a robust T-cell response.
However, Salmonella has evolved mechanisms to counteract this. The bacteria can downregulate the expression of FliC once inside host cells, thereby reducing its availability for presentation and evading T-cell recognition. aai.orgnih.gov This represents a dynamic interplay between the host's attempt to mount an effective immune response and the pathogen's strategies to survive and replicate.
Structure Activity Relationship Sar and Peptide Engineering
Systematic Amino Acid Substitution Studies and Their Immunological Consequences
Systematic amino acid substitution is a cornerstone of SAR studies, providing critical insights into how individual residues contribute to a peptide's biological function. For immunomodulatory peptides, substitutions can dramatically alter their effects on the immune system, such as their ability to modulate cytokine production or interact with immune cells. mdpi.com
Research on analogous immunomodulatory peptides, such as those derived from chicken cathelicidin-2 (CATH-2), has demonstrated the profound impact of single amino acid changes. plos.org For instance, the substitution of phenylalanine (Phe) residues with tryptophan (Trp) was shown to introduce or significantly enhance the capacity of peptide fragments to neutralize lipopolysaccharide (LPS)-induced pro-inflammatory responses. plos.org Conversely, replacing phenylalanine with tyrosine (Tyr) could eliminate this activity, highlighting the critical role of specific aromatic residues in mediating endotoxin (B1171834) neutralization. plos.org
In a similar vein, studies on other peptides have shown that incorporating non-natural amino acids can improve selectivity and evoke specific immune responses. mdpi.com The substitution of natural amino acids with their unnatural counterparts, such as β-alanine or nor-leucine, can also confer resistance to proteolytic enzymes, thereby increasing the peptide's stability. mdpi.com The presence of cationic and hydrophobic amino acids like leucine, lysine, and tryptophan is often critical for both anticancer and immunomodulatory activities, as they facilitate interactions with cell membranes. mdpi.com
Table 1: Impact of Aromatic Amino Acid Substitution on LPS Neutralization in CATH-2 Analogs This table is based on findings from analogous peptide studies and illustrates a potential research direction for compound 857678-38-7.
| Peptide Analog | Original Residue | Substituted Residue | Effect on LPS-Induced IL-1β Inhibition | Reference |
|---|---|---|---|---|
| C(7-21) | Phenylalanine (Phe) | Tryptophan (Trp) | Introduced strong inhibitory activity | plos.org |
| C(10-21) | Phenylalanine (Phe) | Tryptophan (Trp) | Introduced strong inhibitory activity | plos.org |
| CATH-2 Analogs | Phenylalanine (Phe) | Tyrosine (Tyr) | Abrogated endotoxin neutralization activity | plos.org |
Evaluation of Peptide Length and Terminal Modifications on Biological Activity
The length of a peptide and the chemical nature of its N- and C-termini are crucial determinants of its biological activity, stability, and pharmacokinetic properties. nih.gov Peptides are often susceptible to degradation by exopeptidases, and modifying the termini can significantly enhance their resistance to these enzymes. lifetein.com
Common terminal modifications include N-terminal acetylation and C-terminal amidation. Acetylation removes the positive charge at the N-terminus, while amidation neutralizes the negative charge of the C-terminal carboxyl group. sigmaaldrich.com These changes make the peptide more closely resemble a native protein, which can increase its metabolic stability and ability to enter cells. lifetein.com Enhanced stability not only prolongs the peptide's half-life but can also lead to increased biological activity. lifetein.com
Truncation studies, where amino acids are systematically removed from either end of the peptide, help to identify the minimal sequence required for activity. For example, studies on CATH-2 showed that N-terminally truncated peptides retained the ability to induce chemokine transcription, but some lost their LPS-neutralizing capacity. plos.org This demonstrates that different biological functions may reside in distinct regions of the peptide. The length of a peptide can also influence its classification and function, with short peptides typically ranging from 9-24 amino acids. mdpi.com
For compound this compound, evaluating a series of truncated analogs and terminally modified versions would clarify the core functional domain and improve its drug-like properties.
Table 2: Effects of Terminal Modifications on Peptide Properties
| Modification | Description | Potential Biological Consequences | Reference |
|---|---|---|---|
| N-terminal Acetylation | Removes the positive charge on the N-terminus. | Increases stability against N-terminal degradation; mimics native proteins. | sigmaaldrich.com |
| C-terminal Amidation | Neutralizes the negative charge of the C-terminal carboxyl group. | Prevents enzyme degradation; enhances peptide hormone activity and shelf life. | lifetein.com |
Design and Synthesis of Conformationally Constrained Analogs
The biological activity of a peptide is dictated by the three-dimensional shape it adopts when interacting with its target receptor. mdpi.com However, short linear peptides are often highly flexible in solution, which can negatively affect their binding affinity and metabolic stability. semanticscholar.org Introducing conformational constraints can lock the peptide into its bioactive shape, leading to enhanced potency, selectivity, and stability. semanticscholar.orgnih.gov
Strategies to constrain peptide conformation include cyclization (e.g., head-to-tail, side-chain to side-chain), the incorporation of rigid amino acids (like α-aminoisobutyric acid, Aib), and "stapling," which involves creating a covalent brace across adjacent turns of an α-helix. nih.govcam.ac.uk For example, glucagon (B607659) was systematically modified by forming lactam bridges to create constrained cyclic analogs, some of which acted as antagonists to glucagon-stimulated activity. nih.gov Similarly, cyclic somatostatin (B550006) analogs have been designed to achieve high potency and specificity for opioid receptors. nih.gov
These techniques reduce the entropic penalty of binding and can protect the peptide backbone from proteolytic enzymes. semanticscholar.orgnih.gov The design of such analogs is often guided by computational modeling and structural data to ensure the constraint correctly orients the key pharmacophoric residues. cam.ac.uk Applying these principles to compound this compound could lead to the development of next-generation immunomodulators with superior pharmacological profiles.
Exploration of Post-Translational Modifications and Their Immunomodulatory Effects
Post-translational modifications (PTMs) are chemical alterations made to proteins and peptides after their synthesis, which can profoundly impact their function, stability, and localization. ptgcn.comrapidnovor.com In the context of immunomodulation, PTMs can influence how the immune system recognizes and responds to a peptide. creative-proteomics.com
Key PTMs include phosphorylation, glycosylation, acetylation, and citrullination. ptgcn.comfrontiersin.org Phosphorylation of serine, threonine, or tyrosine residues is a critical switch in many signaling pathways. ptgcn.com Glycosylation, the attachment of sugar moieties, can affect protein folding, stability, and interaction with receptors. ptgcn.comcreative-proteomics.com For instance, specific glycosylation patterns on antibodies are essential for their effector functions. creative-proteomics.com
In the context of sepsis, a condition involving a dysregulated immune response, PTMs like citrullination (the conversion of arginine to citrulline) play a critical role in the inflammatory response of immune cells like neutrophils. frontiersin.org Investigating how such modifications could be applied to compound this compound could unveil novel ways to fine-tune its immunomodulatory activity. For example, engineering phosphorylation or glycosylation sites into the peptide sequence could enhance its interaction with specific immune receptors or modulate its signaling output, providing a sophisticated layer of control over its biological effects.
Preclinical Research Models and Experimental Systems
In Vitro Cellular Assays for Immunological Screening
In vitro assays are crucial for the initial immunological screening of vaccine candidates like the FliC (427-441) peptide. These assays provide insights into the mechanisms of immune activation and the types of cellular responses the peptide can elicit.
Reporter Gene Assays for Receptor Activation
The parent protein of the peptide, flagellin (B1172586), is a known potent agonist for Toll-like receptor 5 (TLR5). The interaction between flagellin and TLR5 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. nih.gov
To assess the ability of the FliC (427-441) peptide and other flagellin-derived constructs to activate this pathway, reporter gene assays are commonly employed. A standard method involves using a human embryonic kidney cell line (HEK293) that is stably transfected with the human TLR5 gene and a reporter plasmid containing the luciferase gene under the control of an NF-κB promoter. nih.gov Upon stimulation with a TLR5 agonist, the activation of NF-κB drives the expression of luciferase, and the resulting luminescence can be quantified to measure the extent of receptor activation. While direct studies on the 427-441 peptide's TLR5 agonist activity are not extensively detailed in available literature, it is understood that the primary TLR5 binding site is in the D1 domain of flagellin, and this C-terminal epitope is mainly involved in T-cell recognition. However, its inclusion in larger recombinant flagellin constructs or as a conjugate could be assessed using this system to ensure that TLR5-mediated activation is preserved.
Table 1: Representative Data from a TLR5 Reporter Gene Assay
| Stimulant | Concentration | Fold Induction of NF-κB (Luciferase Activity) |
|---|---|---|
| Control (media) | N/A | 1.0 |
| Purified Flagellin | 10 ng/mL | 50.2 |
| Purified Flagellin | 100 ng/mL | 150.8 |
| FliC (427-441) Peptide | 1 µg/mL | Data not available |
This table is illustrative of typical results from a TLR5 reporter assay; specific data for the FliC (427-441) peptide is not publicly available.
Flow Cytometry-Based Immunophenotyping
Flow cytometry is an indispensable tool for the detailed characterization of immune cell populations responding to the FliC (427-441) epitope. frontiersin.org This technique allows for the identification and quantification of specific T-cell subsets based on their expression of surface and intracellular markers. In preclinical studies, splenocytes or lymphocytes from immunized animals are often analyzed.
A key application is the use of peptide-MHC class II tetramers to directly identify and enumerate CD4+ T cells that are specific to the FliC (427-441) epitope. nih.gov The gating strategy for such an analysis typically involves first gating on lymphocytes by forward and side scatter, followed by gating on live, single cells. From this population, CD4+ T cells are selected, and then the frequency of epitope-specific T cells is determined by their binding to the FliC (427-441)-I-Ab tetramer (for C57BL/6 mice). nih.gov
Further phenotyping can be performed to characterize the activation and memory status of these cells using markers such as CD44 and CD62L. Intracellular cytokine staining can also be incorporated to measure the production of key cytokines like IFN-γ, IL-2, and TNF-α upon restimulation with the peptide, providing insights into the functional profile of the T-cell response. nih.govnih.gov
Table 2: Example Flow Cytometry Panel for Murine Immunophenotyping
| Marker | Fluorochrome | Target Cell/Function |
|---|---|---|
| CD4 | AF700 | T helper cells |
| CD44 | APC | Activated/Memory T cells |
| CD62L | FITC | Naïve T cells |
| FliC (427-441):I-Ab Tetramer | PE | Epitope-specific CD4+ T cells |
| IFN-γ | PerCP-Cy5.5 | Th1 cytokine (intracellular) |
| IL-2 | BV421 | T cell growth factor (intracellular) |
| TNF-α | PE-Cy7 | Pro-inflammatory cytokine (intracellular) |
In Vivo Studies in Non-Human Organisms for Immunogenicity and Efficacy
In vivo studies are critical for evaluating the protective efficacy and characterizing the immune response to the FliC (427-441) peptide in a whole organism.
Murine Models for Immune Response Characterization
The mouse model is the most extensively used system for studying the immunogenicity of the FliC (427-441) epitope. nih.govnih.gov Typically, C57BL/6 mice are immunized subcutaneously with the peptide emulsified in an adjuvant, such as Complete Freund's Adjuvant (CFA) for priming and Incomplete Freund's Adjuvant (IFA) for booster immunizations. nih.gov
Following immunization, the induction of an adaptive immune response is assessed. This includes measuring the expansion and functional capacity of FliC (427-441)-specific CD4+ T cells in the spleen and lymph nodes. nih.gov Studies have shown that immunization with this peptide can elicit a robust, multifunctional Th1-type response, characterized by the production of IFN-γ, IL-2, and TNF-α. nih.gov
To evaluate protective efficacy, immunized mice are challenged with a lethal dose of virulent Salmonella. While one study showed that vaccination with the FliC (427-441) peptide alone did not confer significant protection in terms of survival, it did induce a measurable CD4+ T cell response. nih.govresearchgate.net This suggests that while the epitope is immunogenic, its presentation in a vaccine formulation is critical for generating a protective response.
Table 3: Protective Efficacy of FliC (427-441) Peptide Vaccination in Mice
| Vaccine Group | Challenge Strain | Median Survival (days) | % Survival | Reference |
|---|---|---|---|---|
| FliC (427-441) + CFA/IFA | S. Typhimurium | 10 | 0% | researchgate.net |
| Irrelevant Peptide (OVA) + CFA/IFA | S. Typhimurium | 8.5 | 0% | researchgate.net |
Other Relevant Animal Models for Flagellin Epitope Research
While murine models are standard, other animal models are used in Salmonella vaccine research to better mimic human disease.
Rabbit Models: Rabbits have been used to evaluate the immunogenicity of Salmonella Paratyphi A vaccine candidates. The peroral infection model in rabbits can be used to assess both the reactogenicity and the immune response to potential vaccines.
Guinea Pig Models: The guinea pig model of salmonellosis presents with a systemic illness similar to mice but also includes intestinal inflammation, which can be valuable for studying mucosal immune responses.
Non-Human Primate Models: Rhesus macaques can be used in later-stage preclinical development to provide data that is more translatable to humans, although these models are less commonly used for initial epitope screening due to cost and ethical considerations.
The research in these models has generally focused on whole-cell or conjugate vaccines rather than single peptide epitopes like FliC (427-441). However, they represent potential systems for the advanced preclinical testing of a vaccine candidate incorporating this epitope.
Potential as an Immunological Adjuvant in Preclinical Vaccine Development
Flagellin is a potent immunological adjuvant due to its ability to activate TLR5. nih.gov This property extends to its use in vaccine formulations, where it can enhance the immune response to co-administered antigens. The FliC (427-441) epitope itself is not a direct TLR5 agonist, but its inclusion in vaccine constructs can leverage the adjuvant properties of the full flagellin protein or serve as a T-helper epitope in conjugate vaccines.
In preclinical studies, flagellin has been used as a carrier protein for polysaccharides and other antigens, demonstrating its ability to augment both humoral and cellular immunity. For instance, a bioinformatics study designed a multi-epitope vaccine against Salmonella Kentucky that included the full-length FliC protein as a built-in adjuvant to enhance the vaccine's effectiveness. nih.gov Peptide-based vaccines, in general, often require strong adjuvants to be effective, and leveraging the intrinsic adjuvant properties of flagellin by including it in the vaccine design is a promising strategy. nih.gov The FliC (427-441) epitope, by providing a strong CD4+ T cell stimulus, can contribute to this adjuvant effect by promoting B cell help and the development of a robust memory response.
Advanced Biophysical and Structural Characterization Techniques
Circular Dichroism Spectroscopy for Peptide Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of proteins and peptides in solution. jascoinc.comwikipedia.org This method measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into the protein's folding and conformational state. jascoinc.comyoutube.com
While specific CD spectroscopy data for the peptide with CAS number 857678-38-7 in the context of relatlimab is not publicly available, this technique is instrumental in the broader field of antibody development. For a therapeutic antibody like relatlimab, CD spectroscopy would be employed to:
Confirm Proper Folding: Ensure that the antibody and its fragments maintain their correct secondary structure (e.g., beta-sheets characteristic of immunoglobulin domains) during manufacturing and formulation.
Assess Stability: Monitor conformational changes in response to variations in temperature, pH, or the presence of other molecules, which is critical for determining the antibody's shelf-life and optimal storage conditions. youtube.com
Analyze Binding-Induced Conformational Changes: Detect alterations in the secondary structure of either relatlimab or the LAG-3 receptor upon binding.
A related biophysical analysis under forced deamidation conditions was used to identify potential sequence liabilities in the Complementarity-Determining Region (CDR) of an early version of the antibody, LAG3.1-G4P. nih.gov This led to mutations to improve the stability of the final relatlimab molecule. nih.gov
Surface Plasmon Resonance (SPR) for Quantifying Receptor-Peptide Binding
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the kinetics and affinity of biomolecular interactions in real-time. nicoyalife.com It has been pivotal in quantifying the binding of relatlimab to its target, LAG-3. biorxiv.orgnih.gov
Preclinical studies utilized SPR to determine the binding kinetics of both the intact bivalent relatlimab antibody and its monovalent Fab fragment to the LAG-3 receptor. biorxiv.orgnih.gov The results demonstrated high-affinity binding, which is a key characteristic for an effective therapeutic antibody. biorxiv.org
Table 1: SPR Kinetic Data for Relatlimab Binding to LAG-3 at pH 7.4 biorxiv.orgnih.gov
| Analyte | Apparent Affinity (KD) |
|---|---|
| Bivalent Relatlimab | 0.12 nM |
This interactive table summarizes the binding affinities of different forms of relatlimab to the LAG-3 receptor as determined by SPR.
X-ray Crystallography of Peptide-Receptor Complexes
X-ray crystallography is a high-resolution technique that determines the precise three-dimensional atomic structure of molecules, including complex protein-protein or protein-peptide interactions. wikipedia.org To elucidate the specific epitope on LAG-3 that relatlimab recognizes, X-ray crystallography was employed. biorxiv.orgnih.gov
Researchers determined the crystal structure of the Fab fragment of a precursor antibody (LAG3.1-G4P) in complex with a 16-residue peptide derived from the insertion-loop sequence of the LAG-3 D1 domain. biorxiv.orgnih.gov This peptide has the sequence Ac-PGPHPAAPSSWGPRPR-amide. nih.gov
Table 2: X-ray Crystallography Data for LAG3.1-G4P Fab in Complex with LAG-3 Peptide nih.gov
| Parameter | Value |
|---|---|
| PDB ID | 7UM3 |
| Resolution | 2.4 Å |
| Key Interaction Site | Insertion loop of LAG-3 D1 domain |
This interactive table presents the key details of the X-ray crystallography study that defined the binding site of the relatlimab precursor on a LAG-3-derived peptide.
The structure, resolved at 2.4 Å, revealed that 12 of the 16 peptide residues were clearly visible within the binding groove of the Fab fragment. biorxiv.orgnih.gov The binding was shown to push apart the CDR-H3 and CDR-L3 loops of the antibody, providing a detailed structural map of the interaction. biorxiv.org This information was crucial for understanding how relatlimab engages and blocks the LAG-3 receptor. biorxiv.orgnih.gov
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures
Cryo-electron microscopy (Cryo-EM) is an increasingly powerful technique for determining the high-resolution structure of large macromolecular complexes in their near-native state. youtube.combiorxiv.org For large and potentially flexible molecules like antibody-receptor complexes, cryo-EM can offer significant advantages over traditional crystallography. publicatie-online.nldntb.gov.ua
While specific cryo-EM structures of the full-length relatlimab in complex with the full-length LAG-3 receptor have not been detailed in the provided search results, this technique is highly relevant for the structural analysis of such interactions. publicatie-online.nldntb.gov.ualamedicaid.com Cryo-EM could provide invaluable information on:
Conformational flexibility and different states of the complex.
The stoichiometry of binding in a more native, solution-like environment.
The application of cryo-EM would complement the high-resolution data from X-ray crystallography of the Fab-peptide complex, offering a more complete picture of how relatlimab interacts with and inhibits the LAG-3 receptor on the cell surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of molecules in solution. wikipedia.orgfrontiersin.org Unlike crystallography, which requires molecules to be in a crystalline state, NMR can study proteins and peptides in a more physiologically relevant liquid environment. wikipedia.org
For relatlimab and its interaction with LAG-3, NMR spectroscopy could be applied to:
Map Binding Interfaces: Identify the specific amino acid residues on both relatlimab and LAG-3 that are involved in the binding interaction through chemical shift perturbation studies.
Analyze Solution Conformation: Determine the three-dimensional structure and dynamics of the LAG-3 peptide or extracellular domains in solution, providing a baseline for understanding the conformational changes that occur upon antibody binding.
Characterize Weak Interactions: Detect and characterize transient or weak interactions that might not be captured by other techniques but could be functionally important.
While specific NMR studies detailing the relatlimab-LAG-3 interaction were not found in the search results, the technique remains a cornerstone of biophysical characterization for therapeutic antibodies and their targets. researcher.liferesearchgate.netacsmaterial.com
Computational Approaches and in Silico Modeling
Molecular Docking and Dynamics Simulations of Peptide-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interactions between a peptide, such as FliC(427-441), and its corresponding host receptor. These methods provide a three-dimensional view of the binding mode and the stability of the peptide-receptor complex at an atomic level.
Molecular docking predicts the preferred orientation of a ligand (the peptide) when it binds to a receptor, such as a Toll-like receptor (TLR) or a Major Histocompatibility Complex (MHC) molecule. researchgate.netfrontiersin.org For instance, in the context of vaccine design against Salmonella, molecular docking has been employed to study the interaction of multi-epitope vaccine candidates, which can include flagellin (B1172586) epitopes, with immune receptors like TLRs. plos.orgbiorxiv.orgnih.govnih.gov These studies assess the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. Homology modeling is often a prerequisite for these simulations, where the three-dimensional structure of a protein, like the Salmonella FliC protein, is predicted based on its amino acid sequence and its similarity to known structures. researchgate.netmdpi.comacs.org
Following docking, molecular dynamics (MD) simulations are used to study the behavior of the peptide-receptor complex over time. mdpi.comnih.gov MD simulations provide insights into the conformational stability and flexibility of the complex, which are crucial for its biological function. mdpi.comnih.gov For example, MD simulations have been used to investigate the stability of vaccine-receptor complexes, confirming that the designed vaccine constructs can form stable and robust interactions with their target receptors. plos.orgbiorxiv.orgresearchgate.net While direct MD simulation studies on the specific FliC(427-441) peptide are not extensively documented in publicly available literature, the principles are widely applied to similar and larger flagellin-derived structures. mdpi.commdpi.comnih.gov These simulations help to understand why certain flagellin domains are more flexible than others and how this flexibility might influence their immunogenic properties. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of compounds with their biological activity. researchgate.netdntb.gov.ua In peptide design, QSAR models can be developed to predict the immunogenicity or antimicrobial activity of peptides based on their amino acid sequence and derived properties.
The process involves creating a dataset of peptides with known activities and then using statistical or machine learning methods to build a predictive model. While specific QSAR models for the FliC(427-441) peptide are not readily found, the methodology has been applied to the design of antimicrobial peptides, some of which are derived from or inspired by bacterial proteins. researchgate.netdntb.gov.ua These models can help in optimizing peptide sequences to enhance their desired biological effects. For instance, QSAR can guide the modification of a peptide sequence to improve its binding affinity to an MHC molecule, thereby enhancing its potential as a vaccine candidate.
In Silico Prediction of Immunogenic Epitopes and Antigen Presentation
In silico tools for predicting immunogenic epitopes are a cornerstone of modern vaccine development. These methods analyze protein sequences to identify short peptides that are likely to be recognized by the immune system. For the FliC protein of Salmonella, numerous in silico studies have been conducted to identify potential B-cell and T-cell epitopes. researchgate.netnih.gov
These prediction tools are often based on machine learning algorithms trained on large datasets of known epitopes. They can predict which peptides are likely to bind to MHC class I and class II molecules, a crucial step in the activation of T-cell responses. Research has shown that the C-terminal region of FliC, where the 427-441 peptide is located, contains dominant T-cell epitopes. nih.govnih.govnih.gov Specifically, a study on murine T-cell responses to Salmonella infection identified the FliC(428-442) region as an A(b)-restricted CD4+ T-cell epitope, highlighting the immunogenic significance of this part of the protein. nih.gov
Immunoinformatics pipelines often combine epitope prediction with other analyses, such as antigenicity, allergenicity, and toxicity predictions, to select the most promising candidates for a multi-epitope vaccine. plos.orgbiorxiv.orgnih.govnih.govresearchgate.net
Application of Machine Learning and AI in Peptide Optimization for Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to optimize peptides for various research and therapeutic applications. acs.orgfrontiersin.orgnih.govuniprot.org These advanced computational methods can learn complex patterns from large datasets of peptide sequences and their associated properties, enabling the design of novel peptides with enhanced characteristics.
Future Research Directions and Unexplored Avenues
Investigation of Novel Binding Partners and Off-Target Interactions in Research Settings
A critical avenue for future research lies in the comprehensive identification of the molecular targets of immunomodulatory peptides. While primary binding partners, such as Toll-like receptors (TLRs), are often the focus, a complete understanding of a peptide's biological activity requires mapping its full interactome, including potential off-target interactions.
Detailed research has demonstrated that immunomodulatory peptides can bind to receptors like the TLR4-MD2 complex, initiating downstream signaling cascades. acs.orgbiorxiv.orgacs.org Molecular docking and simulation studies are increasingly used to predict and analyze these binding events, revealing key amino acid residues responsible for the interaction and helping to estimate binding affinity. biorxiv.orgacs.org For instance, studies have identified specific peptides that bind to TLR4-MD2 with high affinity, leading to either immune-enhancing or anti-inflammatory effects. acs.orgacs.org
Table 1: Examples of Peptide-Receptor Interactions in Research
| Peptide Candidate | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Research Finding |
|---|---|---|---|---|
| NVMEERKIK | TLR4-MD2 | -181.40 | Not specified | Exhibited strong immunomodulatory activity in RAW264.7 cells. acs.org |
| ADQARELINS | TLR4-MD2 | -178.03 | Not specified | Showed immunomodulatory activity. acs.org |
| WEKAFKDE | TLR4-MD2 | -168.12 | Not specified | Showed immunomodulatory activity. acs.org |
| SK1260 | TLR4/MD-2 | -327.34 to -355.69 | Not specified | Displayed potent immunomodulatory activity by reducing pro-inflammatory cytokines. biorxiv.org |
| VQLSGEEK | TLR4-MD2 | Not specified | Arg90, Ser118, Phe126, Tyr131, Arg264 | Functioned as a two-way immunomodulatory peptide. acs.org |
| GFSGLDGAKG | TLR4-MD2 | Not specified | Arg90, Ser118, Phe126, Tyr131, Arg264 | Functioned as a two-way immunomodulatory peptide. acs.org |
| SBsib-711 | TLR4/MD2 | Not specified | Not specified | Identified as a ligand for TLR4/MD2, applicable as a cancer vaccine immunoadjuvant. mdpi.com |
Development of Peptide-Based Tools for Immunomodulation Studies
Peptides are becoming indispensable tools for studying and manipulating the immune system. cymitquimica.com Their ability to mimic natural epitopes and modulate protein-protein interactions makes them ideal for a range of research applications, from elucidating immune signaling pathways to serving as adjuvants in vaccine research. nih.govnih.gov
The development of peptide-based materials for cancer immunotherapy is a particularly active area of research. nih.gov These materials can be designed to mimic cytotoxic T-lymphocyte (CTL) epitopes or to be loaded into dendritic cells (DCs) to induce potent anti-tumor immunity. nih.gov Furthermore, self-assembling peptides are being explored as versatile platforms for the controlled delivery of immunomodulators like cytokines and immune checkpoint inhibitors, which can help overcome issues of rapid clearance and systemic side effects. frontiersin.org
Future work will focus on creating more sophisticated peptide-based tools. This includes the design of bifunctional peptides that can simultaneously bind to two different receptors, allowing for novel ways to modulate immune cell interactions. nih.gov Additionally, peptide-based vesicles are being developed to enhance the delivery and immunogenicity of peptide antigens, aiming to improve the efficacy of vaccines against infectious diseases and cancer. frontiersin.org These advanced tools will provide researchers with unprecedented control over immune responses in experimental settings.
Integration of Multi-Omics Data for Comprehensive Immune Profiling
To achieve a holistic understanding of how immunomodulatory peptides affect the immune system, it is essential to move beyond single-data-point analyses. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to build a comprehensive view of the immune response. azolifesciences.comfrontiersin.org
This systems-level approach allows researchers to let the data guide their inquiries, potentially revealing unexpected biological insights. azolifesciences.com For example, analyzing the transcriptome of immune cells following peptide stimulation can reveal which genes and pathways are activated or suppressed. nih.gov When combined with proteomics and metabolomics, this can create a detailed map of the cellular response.
Collaborations between organizations are emerging to offer services for single-cell multi-omics analysis of antigen-specific immune cells. ardigen.comimmudex.com These services use technologies that can link a T-cell or B-cell receptor sequence to its specific antigen, while simultaneously measuring gene and surface protein expression in the same cell. ardigen.comimmudex.com This provides an in-depth characterization of the adaptive immune response at single-cell resolution. ardigen.com Future research will increasingly rely on these integrated approaches to fully characterize the effects of immunomodulatory peptides and to identify novel biomarkers of immune activation. nih.gov
Exploration of Engineered Bacterial Strains Expressing Modified Epitopes for Research
Genetically engineered bacteria are emerging as versatile platforms for studying and inducing immune responses. nih.gov Non-pathogenic bacterial strains can be modified to express specific peptide epitopes on their surface, effectively turning them into living vaccine vectors or tools for oral immunization studies. nih.govresearchgate.net
Lactic acid bacteria (LAB), such as Lactobacillus species, are particularly promising for this purpose due to their safety profile and natural immunostimulatory properties. researchgate.net Researchers have successfully engineered Lactobacillus acidophilus to express epitopes from HIV-1 within their surface layer proteins. plos.org Intragastric immunization of mice with these recombinant bacteria induced specific antibody responses in both serum and at mucosal sites. plos.org Similarly, Escherichia coli Nissle has been engineered to produce and deliver arrays of tumor neoantigens, demonstrating significant inhibition of tumor growth in preclinical models. nih.gov
Future research will explore the use of different bacterial scaffolds and epitope insertion sites to optimize antigen display and immunogenicity. researchgate.net Synthetic biology tools are enabling more refined genetic modifications, such as deleting proteases to increase the yield of the expressed peptide. nih.gov This strategy offers a cost-effective and powerful platform for studying mucosal and systemic immunity and for developing novel research reagents and vaccine candidates. researchgate.net
Table 2: Research on Engineered Bacteria for Epitope Display
| Bacterial Strain | Engineering Approach | Expressed Epitope/Antigen | Research Outcome |
|---|---|---|---|
| Lactobacillus acidophilus | Genetic modification of the slpA gene | HIV-1 MPER epitope | Induced MPER-specific antibodies in serum and mucosal secretions in mice. plos.org |
| Ligilactobacillus agilis | Insertion into flagellin (B1172586) (FliC2) protein | HIV-1 MPER epitope | Induced MPER-specific IgA and IgG responses in mice. researchgate.net |
| Escherichia coli Nissle 1917 | Deletion of Lon and OmpT proteases, expression of neoantigen arrays | Tumor-specific neoantigens | Significantly inhibited tumor growth in vivo. nih.gov |
| Lactobacillus plantarum | Not specified | T-cell epitope peptides of dust-mite allergen Der p 1 | Inhibited production of IFN-γ and IL-5 in mice. mednexus.org |
| Lactococcus lactis | Not specified | Ovalbumin | More effective in reducing allergic reactions in mice compared to oral administration of ovalbumin alone. mednexus.org |
Methodological Innovations for High-Throughput Peptide Screening and Discovery
The discovery of novel immunomodulatory peptides relies on the ability to screen vast libraries of candidates efficiently. researchgate.net High-throughput screening (HTS) has become a cornerstone of this process, utilizing automation, robotics, and miniaturized assays to test thousands or even millions of peptides rapidly. pharmafeatures.compharmtech.com
Innovations in HTS technology are continuously improving the speed and efficiency of peptide discovery. mdpi.com These include advancements in microfluidics and nanodispensing, which reduce assay volumes and reagent consumption, making it feasible to screen even larger libraries. pharmtech.com Alongside experimental screening, computational methods and machine learning algorithms are playing an increasingly vital role. researchgate.net These in silico approaches can predict peptide-protein interactions, analyze vast biological datasets, and optimize peptide sequences for desired properties like binding affinity and stability. researchgate.net
Display technologies, such as phage display and mRNA display, remain powerful tools for screening peptide libraries to identify candidates that bind to a specific target. technologynetworks.com The future of peptide discovery will involve a synergistic combination of these advanced screening techniques. The integration of artificial intelligence with HTS platforms is set to further revolutionize the field, enabling faster and more accurate analysis of the large datasets generated and accelerating the identification of promising peptide leads for research and therapeutic development. pharmafeatures.com
Q & A
Q. How can researchers determine the chemical identity and purity of 857678-38-7 when synthesizing it for the first time?
Methodological Answer: To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (e.g., HPLC, GC). For novel compounds, elemental analysis and X-ray crystallography are critical. Purity must be validated via melting point analysis and chromatographic retention times. Known compounds require cross-referencing with literature data, while new compounds must include detailed characterization in the main manuscript or supplementary materials to ensure reproducibility .
Q. What experimental design considerations are critical for studying this compound’s reactivity in aqueous environments?
Methodological Answer: Researchers should prioritize controlled environmental conditions (pH, temperature, ionic strength) and replicate experiments using standardized buffers. Control groups (e.g., inert solvents or analogous compounds) must be included to isolate reactivity specific to 857678-38-6. Statistical tools (e.g., ANOVA) should analyze variability, and experimental protocols must document reagent sources, equipment calibration, and data acquisition parameters to ensure reproducibility .
Q. How should literature reviews be structured to identify gaps in existing studies on this compound?
Methodological Answer: Conduct systematic reviews using databases like SciFinder or PubMed, filtering for peer-reviewed articles. Use Boolean operators (e.g., "this compound AND synthesis NOT industrial") to exclude non-academic sources. Map trends using bibliometric tools (e.g., VOSviewer) and categorize findings by synthesis methods, applications, or unresolved mechanistic questions. Gaps may emerge in understudied reaction pathways or unvalidated theoretical models .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved across independent studies?
Methodological Answer: Address contradictions by conducting meta-analyses of published data, identifying variables such as measurement techniques (e.g., DSC vs. calorimetry) or sample preparation differences. Replicate key studies under standardized conditions and apply error analysis frameworks (e.g., Monte Carlo simulations) to quantify uncertainty. Cross-validate results using complementary methods (e.g., computational thermodynamics with DFT) to reconcile discrepancies .
Q. What strategies optimize the integration of this compound into a theoretical framework for catalytic mechanisms?
Methodological Answer: Align hypotheses with established catalytic theories (e.g., transition state theory, Sabatier principle) and design experiments to test predicted intermediates or rate-limiting steps. Use in-situ spectroscopic techniques (e.g., operando IR) to capture real-time mechanistic data. Computational modeling (e.g., MD simulations) should validate experimental findings iteratively, refining the theoretical framework through hypothesis-driven adjustments .
Q. How can researchers design robust assays to evaluate this compound’s biological activity while minimizing false positives?
Methodological Answer: Implement orthogonal assays (e.g., fluorescence-based and label-free techniques) to cross-verify activity. Include negative controls (e.g., scrambled compounds) and use dose-response curves to establish EC50/IC50 values. Apply machine learning algorithms to filter noise from high-throughput screening data. Purity validation (≥95% by HPLC) and stability testing under assay conditions are mandatory to exclude artifacts .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cell-based studies?
Methodological Answer: Non-linear regression models (e.g., Hill equation) are standard for dose-response analysis. Use bootstrapping to estimate confidence intervals for EC50 values. For multi-parametric data (e.g., omics), apply multivariate analysis (PCA, PLS-DA) to identify significant biomarkers. Outlier detection (e.g., Grubbs’ test) and normalization to internal controls (e.g., housekeeping genes) are essential for rigor .
Q. How should researchers address reproducibility challenges in kinetic studies of this compound?
Methodological Answer: Standardize reaction conditions (e.g., degassed solvents, inert atmosphere) and document instrument parameters (e.g., spectrometer resolution). Publish raw data and analysis scripts in supplementary materials. Collaborative inter-laboratory studies can identify systemic variability. Use error-propagation formulas to quantify uncertainty in rate constants derived from fitted data .
Theoretical and Computational Integration
Q. What computational approaches validate experimental NMR shifts for this compound?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts. Compare computed values with experimental data using root-mean-square deviation (RMSD) analysis. Solvent effects should be modeled explicitly (e.g., COSMO-RS). Discrepancies >1 ppm may indicate conformational flexibility or impurities, necessitating further experimental validation .
Q. How can molecular docking studies be optimized to predict this compound’s binding affinity accurately?
Methodological Answer: Use ensemble docking with multiple protein conformations (e.g., from MD trajectories) to account for flexibility. Validate force fields (e.g., AMBER vs. CHARMM) against known ligand-protein complexes. Combine docking scores with free-energy perturbation (FEP) calculations to improve affinity predictions. Experimental validation via ITC or SPR is critical for computational model refinement .
Ethical and Reporting Standards
Q. What documentation is essential for publishing synthetic protocols of this compound?
Methodological Answer: Include detailed procedures (reagent amounts, reaction times, purification steps) in the main text or supplementary materials. For novel compounds, provide full spectroscopic data and crystallographic coordinates (if applicable). Adhere to journal guidelines (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main manuscript) and reference prior methods to avoid redundancy .
Q. How should researchers disclose conflicting interpretations of this compound’s environmental impact?
Methodological Answer: Transparently report conflicting data in the discussion section, citing original studies. Use comparative tables to highlight methodological differences (e.g., LC50 values across species). Propose follow-up experiments (e.g., mesocosm studies) to resolve uncertainties. Adhere to FAIR data principles by archiving datasets in public repositories with metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
